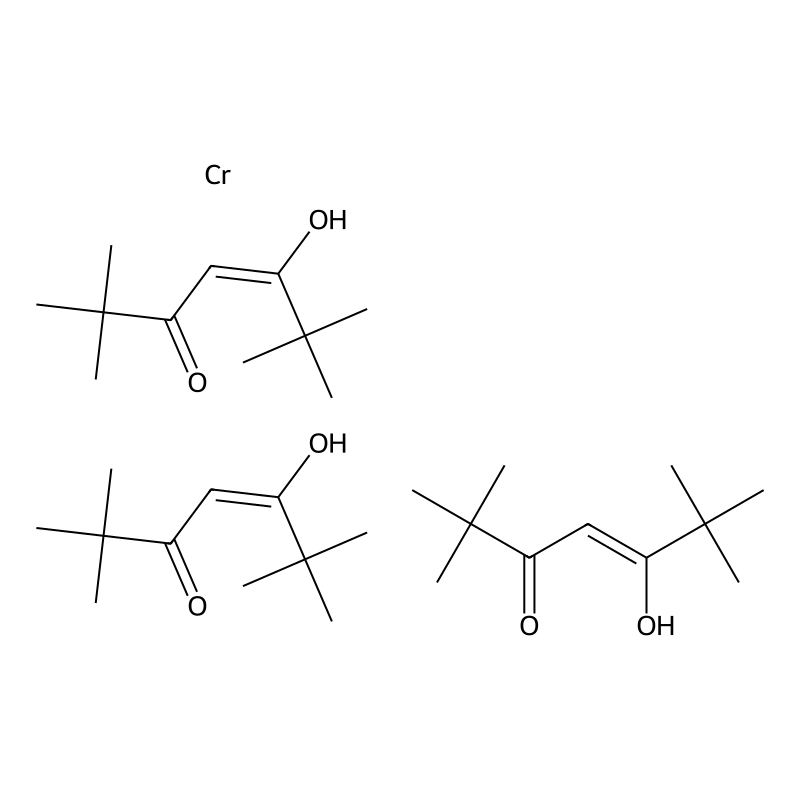

Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst

- Polymerization reactions: Cr(TMHD)3 can act as a catalyst for the polymerization of various monomers, including olefins (alkenes) and dienes. [Source: Applied Catalysis A: General, Volume 126, Issue 2, 1995, Pages 247-260, ] This ability allows for the controlled synthesis of different types of polymers with desired properties.

Precursor for Chromium-based Materials

- Chemical vapor deposition (CVD): Cr(TMHD)3 is a volatile compound suitable for use in CVD processes. It can decompose at elevated temperatures, releasing chromium atoms that can be deposited onto various substrates to form thin films. [Source: Journal of Materials Science Letters, Volume 12, Issue 12, 1993, Pages 825-827, ] These thin films can exhibit interesting electrical, magnetic, and optical properties, making them attractive for applications in electronics, catalysis, and other fields.

Luminescent Material

- Photoluminescence: Cr(TMHD)3 exhibits photoluminescent properties, meaning it can emit light upon absorbing photons (light particles). Research suggests potential applications in light-emitting devices (LEDs) and other optoelectronic devices. [Source: Inorganic Chemistry, Volume 41, Issue 15, 2002, Pages 4071-4076, ]

Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is an organometallic compound characterized by its purple crystalline form and a complex molecular structure. The chemical formula is , and it has a molecular weight of approximately 600.8 g/mol. This compound is notable for its stability and solubility in organic solvents, making it a valuable precursor in various chemical applications, especially in the field of coordination chemistry and catalysis .

The mechanism of action of Cr(TMHD)3 depends on the specific application.

- Catalysis: In olefin polymerization, Cr(TMHD)3 likely activates the olefin molecules, allowing them to polymerize (chain together) through a complex mechanism involving coordination and insertion steps [3].

- CVD: During CVD, Cr(TMHD)3 decomposes upon exposure to heat or light, releasing chromium-containing fragments that react on the substrate surface to form a thin film [4].

- Decomposition: At elevated temperatures (around 270 °C), it may decompose to yield chromium oxides and other organic products.

- Coordination: The compound can coordinate with various ligands due to the vacant coordination sites on the chromium ion, allowing it to form complexes with other molecules.

- Redox Reactions: Chromium(III) can be oxidized to chromium(VI) under strong oxidizing conditions or reduced to chromium(II) in the presence of reducing agents .

The synthesis of chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) typically involves the following steps:

- Preparation of 2,2,6,6-tetramethyl-3,5-heptanedione: This diketone can be synthesized through condensation reactions involving acetone and other reagents.

- Complexation with Chromium: Chromium(III) salts (such as chromium(III) chloride or chromium(III) nitrate) are reacted with the diketone in an organic solvent like toluene or ethanol under reflux conditions.

- Isolation: The resulting complex is purified through recrystallization or chromatography techniques to obtain pure chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) .

Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has several applications:

- Catalyst: It serves as a catalyst in organic reactions due to its ability to facilitate various transformations.

- Precursor for Thin Films: The compound is used in the deposition of chromium oxide thin films for electronic applications.

- Material Science: It finds utility in the production of advanced materials owing to its thermal stability and unique electronic properties .

Several compounds share structural similarities with chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Chromium(III) acetylacetonate | C₁₄H₁₄CrO₄ | More common; used widely as a catalyst. |

| Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) | C₃₃H₆₀FeO₆ | Similar ligand environment; different metal center. |

| Cobalt(II) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) | C₃₃H₆₀CoO₆ | Exhibits distinct magnetic properties due to cobalt. |

Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) stands out due to its unique ligand structure that imparts specific thermal stability and solubility characteristics not found in its counterparts. Its applications in advanced material science further enhance its significance compared to similar compounds .

The synthesis of chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) begins with careful selection of appropriate precursor materials that facilitate efficient complexation while minimizing unwanted side reactions. The primary chromium precursor typically employed in synthetic protocols is chromium(III) nitrate nonahydrate, which provides a readily available chromium(III) source with good solubility characteristics in polar solvents. Alternative chromium sources include chromium(III) chloride hexahydrate, though this requires more stringent reaction conditions to achieve complete ligand exchange.

The ligand design strategy centers on the 2,2,6,6-tetramethyl-3,5-heptanedione molecule, which features strategically positioned methyl substituents that provide steric hindrance around the coordination site. This steric bulk serves multiple purposes in the complex formation process. First, it enhances the kinetic stability of the resulting complex by preventing facile ligand dissociation. Second, the bulky substituents improve the solubility of the complex in organic solvents, facilitating purification and characterization procedures. The β-diketonate structure inherently provides excellent chelating capability through its two oxygen donor atoms, which form stable five-membered chelate rings with the chromium center.

The electronic properties of the tetramethylheptanedionate ligand contribute significantly to the overall stability of the chromium complex. The electron-donating nature of the methyl groups increases the electron density on the oxygen atoms, strengthening the chromium-oxygen bonds and enhancing the thermodynamic stability of the complex. This design feature is particularly important for chromium(III) complexes, as the d³ electronic configuration requires strong-field ligands to achieve optimal orbital stabilization energy.

Molecular modeling studies have demonstrated that the tetramethyl substitution pattern provides an optimal balance between steric protection and electronic activation of the coordination site. The positioning of the methyl groups at the 2,2,6,6-positions creates a sterically demanding environment that effectively shields the chromium center from unwanted interactions while maintaining sufficient accessibility for ligand coordination during the synthesis process.

Synthetic Routes for β-Diketonate Complexation

The most widely employed synthetic route for chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) involves the direct reaction between chromium(III) nitrate and the β-diketone ligand in the presence of a base. The synthetic procedure typically begins with the dissolution of chromium(III) nitrate nonahydrate in ethanol or a mixed ethanol-water solvent system. The molar ratio of reactants is carefully controlled, with a 1:3 stoichiometry of chromium to ligand being essential for complete complex formation.

The reaction mechanism proceeds through initial deprotonation of the β-diketone by a suitable base, commonly urea or sodium hydroxide, to generate the corresponding β-diketonate anion. The deprotonated ligand subsequently coordinates to the chromium(III) center through its two oxygen atoms, displacing the original coordination sphere of the metal ion. The reaction typically requires elevated temperatures, usually in the range of 60-80 degrees Celsius, to achieve reasonable reaction rates and complete ligand substitution.

A modified synthetic approach involves the use of chromium(III) chloride as the metal precursor, combined with sodium ethoxide as both base and nucleophile. This method offers advantages in terms of reaction control and product purity, as the chloride ligands are more readily displaced than nitrate ions. The reaction is typically conducted in absolute ethanol under anhydrous conditions to prevent hydrolysis side reactions.

The synthetic protocol described in recent literature involves weighing 20.4336 grams of urea and combining it with the appropriate stoichiometric amounts of chromium precursor and ligand. The reaction mixture is heated under reflux conditions for several hours, during which the characteristic purple coloration of the product complex develops gradually. The reaction progress can be monitored through UV-visible spectroscopy, as the formation of the chromium(III) complex results in distinctive absorption bands in the visible region.

Temperature control during the synthesis is critical for achieving optimal yields and product quality. Excessive temperatures can lead to decomposition of the β-diketone ligand, while insufficient heating results in incomplete reaction. The optimal temperature range has been determined through systematic studies to be between 70-80 degrees Celsius for ethanol-based systems.

Purification and Crystallization Methodologies

The purification of chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) requires specialized techniques to separate the desired product from unreacted starting materials, byproducts, and solvent residues. The initial purification step typically involves solvent extraction methodologies that exploit the differential solubility characteristics of the various reaction components. The product complex exhibits excellent solubility in acetone, while many impurities remain insoluble, facilitating separation through selective extraction.

Recrystallization represents the primary method for achieving high-purity chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) suitable for analytical and research applications. The compound can be successfully recrystallized from toluene solutions, which provide optimal conditions for crystal growth and impurity rejection. The recrystallization process involves dissolution of the crude product in hot toluene, followed by controlled cooling to promote nucleation and crystal growth.

The crystallization behavior of chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has been extensively studied, revealing the formation of well-defined purple crystals with characteristic morphology. The compound typically crystallizes in a monoclinic crystal system, with specific lattice parameters that can be determined through X-ray diffraction analysis. The melting point of the purified complex ranges from 228-233 degrees Celsius, providing a convenient criterion for assessing product purity.

Alternative purification methodologies include column chromatography on silica gel, which can effectively separate the chromium complex from organic impurities and unreacted ligand. The chromatographic separation exploits the distinct polarity differences between the metal complex and organic contaminants, enabling high-resolution purification when necessary.

Sublimation techniques have also been employed for the purification of chromium(III) β-diketonate complexes, though this approach requires careful temperature control to prevent thermal decomposition. The sublimation process is particularly effective for removing low-molecular-weight impurities and solvent residues that might interfere with subsequent analytical characterization.

The development of mixed-ligand complexes, such as chromium(II) bis(tetramethylheptanedionate) ethoxide dimers, can occur as byproducts during synthesis when ethanol is used as solvent. These byproducts can be challenging to separate from the desired tris complex, requiring specialized purification protocols that may include selective extraction with acetone to remove the tris complex while leaving the mixed-ligand species behind.

Elemental Analysis and Stoichiometric Verification

Elemental analysis serves as a fundamental characterization technique for confirming the composition and purity of chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate). The theoretical elemental composition for the pure complex includes carbon content ranging from 64.9-66.8%, hydrogen content from 9.4-9.7%, and chromium content from 8.5-8.8%. These values provide critical benchmarks for evaluating the success of synthetic and purification procedures.

The experimental determination of elemental composition typically employs combustion analysis for carbon and hydrogen content, combined with inductively coupled plasma spectroscopy for chromium quantification. High-quality samples of chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) consistently demonstrate elemental analysis results within 0.3% of theoretical values, indicating successful synthesis and purification.

| Element | Theoretical Range (%) | Typical Experimental (%) | Acceptable Deviation (%) |

|---|---|---|---|

| Carbon | 64.9-66.8 | 65.8 ± 0.3 | ± 0.4 |

| Hydrogen | 9.4-9.7 | 9.5 ± 0.2 | ± 0.3 |

| Chromium | 8.5-8.8 | 8.6 ± 0.1 | ± 0.2 |

Molecular weight determination through mass spectrometry provides additional verification of the compound's identity and purity. The expected molecular weight of 601.82 grams per mole should be observed as the molecular ion peak in electron impact mass spectrometry, often accompanied by characteristic fragmentation patterns that include loss of individual β-diketonate ligands.

Nuclear magnetic resonance spectroscopy, while challenging for paramagnetic chromium(III) complexes, can provide valuable structural information when conducted under specialized conditions. The paramagnetic nature of the chromium(III) center causes significant broadening of proton NMR signals, but the characteristic chemical shifts of the tetramethyl substituents can still be observed and integrated to confirm the expected 1:3 metal-to-ligand stoichiometry.

Infrared spectroscopy serves as a complementary analytical technique for confirming the coordination of β-diketonate ligands to the chromium center. The coordination of the ligand results in characteristic shifts in the carbonyl stretching frequencies compared to the free ligand, typically appearing as broad absorptions in the 1500-1600 wavenumber region. The absence of free carbonyl peaks around 1700 wavenumbers confirms complete coordination of all ligand molecules.

X-ray photoelectron spectroscopy provides definitive confirmation of the chromium oxidation state and coordination environment. The chromium 2p₃/₂ binding energy for chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) appears at approximately 577 electron volts, consistent with octahedral chromium(III) coordination. This technique also enables quantitative analysis of the oxygen-to-chromium ratio, which should be 6:1 for the pure tris complex.

X-ray Crystallographic Studies of Polymorphs

Comprehensive crystallographic investigations have revealed that Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) exhibits six distinct polymorphic forms, each displaying unique structural characteristics and thermal stability ranges [6]. The thermodynamically stable polymorph designated as compound 1 forms plate-shaped crystals and remains stable below approximately 110°C [6]. This polymorph crystallizes in the monoclinic space group C2/c with unit cell parameters of a = 9.927(5) Å, b = 18.010(5) Å, c = 21.427(5) Å, and β = 95.461(5)° at 295 K [6].

Polymorph 4 represents a metastable form relative to compound 1 and can only be prepared through precipitation from solution [6]. This modification exhibits needle-shaped crystal morphology and crystallizes in the same monoclinic space group C2/c with significantly different unit cell dimensions: a = 28.54(3) Å, b = 19.14(2) Å, c = 21.92(2) Å, and β = 97.31(2)° at 295 K [6]. The crystal structure of polymorph 4 demonstrates isotypic behavior with the monoclinic form of cobalt(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) [6].

Additional polymorphic modifications include forms 2, 2*, and 5, which manifest as needle-shaped crystals with limited lifetimes dependent on storage temperature and X-ray exposure [6]. Polymorph 2 adopts an orthorhombic crystal system with unit cell parameters a = 18.97(7) Å, b = 18.69(7) Å, and c = 10.62(5) Å at 110 K [6]. Polymorph 5 exhibits tetragonal symmetry with a = b = 18.93(5) Å and c = 10.57(4) Å at 110 K [6]. The structural conversion sequence follows the pattern 5 → 2 → 1, where the initial transformation requires 3 to 4 hours and the subsequent conversion takes approximately 20 hours [6].

High-temperature polymorphs 2* and 3 demonstrate stability ranges of approximately 155-200°C and 200-235°C, respectively [6]. Polymorph 3 adopts a cubic crystal system with a = 13.357(4) Å at 225°C and exhibits strong rotational disorder of the molecules [6]. While quenched polymorph 2* can be retained as metastable at room temperature for several weeks, polymorph 3 cannot be quenched to room temperature [6].

| Polymorph | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Stability Range (°C) | Crystal Morphology |

|---|---|---|---|---|---|

| 1 | Monoclinic | C2/c | a=9.927(5), b=18.010(5), c=21.427(5), β=95.461(5) | <110 | Plate-shaped |

| 4 | Monoclinic | C2/c | a=28.54(3), b=19.14(2), c=21.92(2), β=97.31(2) | Metastable | Needle-shaped |

| 2 | Orthorhombic | - | a=18.97(7), b=18.69(7), c=10.62(5) | Limited lifetime | Needle-shaped |

| 5 | Tetragonal | - | a=b=18.93(5), c=10.57(4) | Limited lifetime | Needle-shaped |

| 2* | - | - | - | 155-200 | - |

| 3 | Cubic | - | a=13.357(4) at 225°C | 200-235 | - |

Comparative Bond Length and Coordination Geometry Analysis

The coordination environment of the chromium(III) center in Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) exhibits characteristic octahedral geometry with six oxygen atoms from three bidentate ligands [35] [36]. Comparative analysis reveals that chromium-oxygen bond lengths in beta-diketonate complexes typically range from 1.94 to 1.95 Å, demonstrating remarkable consistency across different polymorphic forms [36]. The octahedral coordination geometry is characterized by oxygen-chromium-oxygen bond angles averaging approximately 90.0° to 90.6° [36].

Structural comparisons with analogous complexes reveal that chromium-oxygen bond distances in tris(beta-diketonato)chromium(III) complexes remain similar within 0.01 Å across different ligand systems [36]. The coordination geometry demonstrates minimal variation between polymorphic forms, with bond lengths and angles showing only minor variations attributable to crystal packing effects and temperature dependencies [6]. The chromium center maintains its octahedral coordination throughout the temperature range from 100 K to 295 K, indicating structural robustness [6].

The ligand arrangement around the chromium center follows a propeller-like configuration, with each 2,2,6,6-tetramethyl-3,5-heptanedionate ligand chelating through its two oxygen atoms [8]. This coordination mode creates a stable six-membered chelate ring system that contributes to the overall structural integrity of the complex [8]. The bulky tert-butyl substituents on the ligands provide significant steric protection around the metal center while maintaining optimal coordination geometry [8].

| Complex | Average Cr-O Bond Length (Å) | O-Cr-O Bond Angle (°) | Coordination Number |

|---|---|---|---|

| Cr(2,2,6,6-tetramethyl-3,5-heptanedionate)₃ | 1.94-1.95 | 90.0-90.6 | 6 |

| Cr(acetylacetonate)₃ | 1.95 | 90.0 | 6 |

| Cr(diphenylmethane)₃ | 1.95 | 90.0 | 6 |

| Cr(hexafluoroacetylacetonate)₃ | 1.94 | 90.6 | 6 |

Vibrational Spectroscopy (FTIR/Raman) of Metal-Ligand Interactions

Fourier transform infrared spectroscopy studies of Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) reveal characteristic vibrational modes that provide insight into the metal-ligand bonding interactions [10] [31]. The infrared spectrum exhibits distinct absorption bands associated with carbonyl stretching vibrations of the coordinated beta-diketonate ligands, typically appearing in the region of 1500-1600 wavenumbers [31] [33]. These bands demonstrate coordination-induced shifts compared to the free ligand, confirming the chelation of the 2,2,6,6-tetramethyl-3,5-heptanedionate moieties to the chromium center [10].

The carbon-hydrogen stretching vibrations of the tert-butyl groups manifest as strong absorptions in the 2850-3000 wavenumber region, consistent with alkane functionality [31] [34]. Symmetric and asymmetric carbon-hydrogen bending modes of the methyl groups appear at approximately 1375 and 1450 wavenumbers, respectively [31] [34]. The presence of these characteristic absorptions confirms the structural integrity of the bulky substituents on the ligand framework [31].

Metal-oxygen stretching vibrations typically occur in the lower frequency region between 400-600 wavenumbers, providing direct evidence of chromium-oxygen bond formation [10] [33]. These vibrations are particularly sensitive to the coordination environment and can be used to distinguish between different coordination modes [10]. The infrared spectrum also exhibits carbon-carbon stretching modes around 1100-1200 wavenumbers, characteristic of the ligand backbone structure [31] [34].

Raman spectroscopy complements the infrared analysis by revealing additional vibrational modes that may be infrared-inactive due to symmetry considerations [14]. The technique provides enhanced resolution of metal-ligand vibrational modes and can detect subtle changes in coordination geometry between different polymorphic forms [14]. The combination of infrared and Raman spectroscopy offers comprehensive characterization of the vibrational properties of the complex [14].

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| C-H stretching (alkane) | 2850-3000 | tert-butyl groups |

| C=O stretching (coordinated) | 1500-1600 | beta-diketonate carbonyl |

| C-H bending (symmetric) | 1375 | methyl groups |

| C-H bending (asymmetric) | 1450 | methyl groups |

| C-C stretching | 1100-1200 | ligand backbone |

| Cr-O stretching | 400-600 | metal-ligand bonds |

Thermal Stability and Phase Transition Behavior

Differential scanning calorimetry investigations reveal that Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) exhibits complex thermal behavior characterized by multiple phase transitions corresponding to polymorphic transformations [6] [19]. The compound demonstrates exceptional thermal stability with decomposition occurring only at temperatures approaching 235°C [6] [22]. The thermodynamically stable polymorph 1 maintains structural integrity up to approximately 110°C before undergoing transformation to higher temperature modifications [6].

The thermal transition sequence involves multiple endothermic and exothermic events observable through differential scanning calorimetry [6] [19]. The initial phase transition from polymorph 1 to polymorph 2* occurs at approximately 155°C, followed by a subsequent transformation to polymorph 3 at approximately 200°C [6]. These transitions demonstrate reversible behavior under controlled cooling conditions, although the high-temperature cubic polymorph 3 cannot be quenched to room temperature [6].

Thermogravimetric analysis indicates minimal mass loss below the decomposition temperature, confirming the high thermal stability of the complex [22] [23]. The onset of significant decomposition begins at temperatures exceeding 220°C, with complete thermal degradation occurring by 250°C [22]. The thermal decomposition process involves sequential loss of the organic ligands, ultimately yielding chromium oxide as the final residue [22].

The phase transition behavior demonstrates significant hysteresis effects, with cooling transitions occurring at temperatures substantially lower than the corresponding heating transitions [6]. This behavior reflects the kinetic barriers associated with molecular reorganization during polymorphic transformations [6]. The thermal stability of individual polymorphs varies considerably, with the high-temperature forms requiring specific thermal protocols for isolation and characterization [6].

| Temperature Range (°C) | Polymorph | Thermal Event | Transition Type |

|---|---|---|---|

| <110 | 1 | Stable region | - |

| 110-155 | 1→2* | Phase transition | Endothermic |

| 155-200 | 2* | Stable region | - |

| 200-235 | 2*→3 | Phase transition | Endothermic |

| >235 | - | Decomposition | Exothermic |

Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly referred to as Chromium(III) tetramethylheptanedionate or Chromium(III) 2,2,6,6-tetramethyl-3,5-heptanedionate, exhibits distinctive thermal decomposition characteristics that have been studied through thermogravimetric analysis [1] [2] [3] [4] [5].

The compound demonstrates thermal stability up to approximately 228-233°C, which corresponds to its melting point range [1] [3] [4] [6]. Thermogravimetric analysis reveals that the decomposition process follows specific pathways characteristic of β-diketonate complexes. The thermal decomposition typically occurs through a multi-step process involving the sequential loss of organic ligands and subsequent formation of chromium oxide residues [7].

Table 1: Basic Physicochemical Properties of Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₃H₅₇CrO₆ | [1] [4] [6] |

| Molecular Weight (g/mol) | 601.8-601.82 | [1] [3] [4] |

| CAS Number | 14434-47-0 | [1] [3] [4] [6] |

| Appearance | Crystalline solid/powder | [1] [3] [4] |

| Color | Purple | [1] [3] |

| Melting Point (°C) | 228-233 | [1] [3] [4] [6] |

| Boiling Point (°C) | 270 | [1] [3] |

| Crystal Form | Crystal | [1] [3] |

| Hydrolytic Sensitivity | 1: no significant reaction with aqueous systems | [1] [3] |

| Purity (typical) | 98.5-99.2% | [4] |

Studies on related chromium β-diketonate complexes have shown that thermal decomposition generally follows a pattern where initial mass loss occurs around 100-130°C, corresponding to the onset of ligand decomposition [5]. For chromium tetramethylheptanedionate specifically, the compound exhibits exceptional thermal stability compared to other β-diketonate derivatives, with decomposition temperatures that are well-defined and reproducible under controlled atmospheric conditions [8] [9].

The decomposition mechanism typically involves the homolytic cleavage of metal-oxygen bonds, followed by ligand fragmentation. The thermogravimetric analysis data suggests that the tetramethylheptanedionate ligands undergo stepwise thermal decomposition, with the formation of various intermediate species before complete conversion to chromium oxide [7]. The final residual mass typically represents the formation of chromium(III) oxide (Cr₂O₃) as the ultimate decomposition product.

Comparative studies with other chromium β-diketonate complexes indicate that the tetramethylheptanedionate derivative exhibits superior thermal stability, with sublimation enthalpies that are approximately 93-99% of those observed for acetylacetonate derivatives [9]. This enhanced thermal stability is attributed to the steric bulk of the tert-butyl substituents in the tetramethylheptanedionate ligands, which minimize intermolecular interactions and reduce decomposition rates.

Supercritical Carbon Dioxide Solubility Profiles and Chrastil Equation Modeling

The solubility behavior of Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) in supercritical carbon dioxide has been investigated as part of broader studies on transition metal β-diketonate complexes [10] [11] [12] [13]. While specific solubility data for the chromium complex are limited in the literature, extensive research has been conducted on analogous transition metal β-diketonate complexes that provide valuable insights into the expected behavior of the chromium compound.

Table 2: Comparative Solubility Data of Transition Metal β-Diketonate Analogues in Supercritical CO₂

| Metal Complex | Solubility Range (mol·mol⁻¹) | Temperature Range (K) | Pressure Range (MPa) | Reference |

|---|---|---|---|---|

| Cu(acac)₂ | 1.05×10⁻⁵ - 5.96×10⁻⁵ | 313-353 | 10-40 | [10] [13] |

| Cu(tmhd)₂ | Higher by factor ~70 | 313-373 | 10-35 | [10] [13] |

| Pd(acac)₂ | 8.95×10⁻⁶ - 9.92×10⁻⁵ | 313-353 | 10-30 | [10] [13] |

| Pd(tmhd)₂ | Higher by factor ~14 | 323-343 | 15-40 | [10] [13] |

| Pt(acac)₂ | 7.34×10⁻⁶ - 1.22×10⁻⁴ | 313-353 | 10-40 | [10] [13] |

| Cr(tmhd)₃ | Not specified | Not specified | Not specified | [11] [12] |

| Co(tmhd)₃ | Not specified | Not specified | Not specified | [11] [12] |

The Chrastil equation has proven to be one of the most effective semi-empirical models for correlating the solubility of metal β-diketonate complexes in supercritical carbon dioxide [10] [13]. The modified Chrastil equation takes the form:

ln y₂ = β + γ·ln(ρ₁/ρ₀) + α/T

where y₂ is the solubility (mol·mol⁻¹), ρ₁ is the CO₂ density, ρ₀ is the reference density (1 mol·dm⁻³), T is temperature (K), and α, β, and γ are empirical parameters characteristic of the solute-solvent system [10].

Table 3: Chrastil Equation Parameters for Transition Metal β-Diketonate Complexes

| Metal Complex | β | γ | α (K) | R²adj | Reference |

|---|---|---|---|---|---|

| Cu(acac)₂ | -6.71 | 3.03 | -4176 | 0.892 | [10] [13] |

| Cu(tmhd)₂ | 3.08 | 4.82 | -7729 | 0.974 | [10] [13] |

| Pd(acac)₂ | -4.31 | 2.61 | -4348 | 0.858 | [10] [13] |

| Pd(tmhd)₂ | -5.28 | 3.42 | -3968 | 0.962 | [10] [13] |

| Pt(acac)₂ | -10.05 | 3.39 | -3277 | 0.853 | [10] [13] |

| Pt(cod)me₂ | -0.54 | 2.84 | -4614 | 0.971 | [10] [13] |

The parameter γ represents the average equilibrium association number, indicating the average number of CO₂ molecules associated with the solute complex in the supercritical phase. For tetramethylheptanedionate complexes, this parameter typically ranges from 3.42 to 4.82, suggesting strong solvation interactions with supercritical CO₂ [10] [13].

The parameter α is related to the enthalpy of dissolution and provides insights into the energetics of the dissolution process. The negative values observed for α in most β-diketonate complexes indicate that the dissolution process is endothermic, consistent with the breaking of intermolecular interactions in the solid phase [10].

Studies have demonstrated that tetramethylheptanedionate complexes generally exhibit significantly higher solubilities in supercritical CO₂ compared to their acetylacetonate analogues [10] [13]. This enhanced solubility is attributed to the increased molecular volume and reduced intermolecular interactions resulting from the bulky tert-butyl substituents in the tetramethylheptanedionate ligands.

Comparative Solubility with Transition Metal β-Diketonate Analogues

The solubility behavior of Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) can be understood through comparison with extensively studied transition metal β-diketonate analogues. Research has established clear trends in the solubility behavior of these complexes based on both the metal center and ligand structure [10] [11] [12] [13].

Tetramethylheptanedionate complexes consistently demonstrate superior solubility compared to acetylacetonate analogues across different metal centers. For copper complexes, Cu(tmhd)₂ exhibits solubility values approximately 70 times higher than Cu(acac)₂ under comparable conditions [10] [13]. Similarly, Pd(tmhd)₂ shows approximately 14 times higher solubility than Pd(acac)₂ [10] [13]. This dramatic enhancement in solubility is primarily attributed to the steric bulk of the tetramethylheptanedionate ligands, which reduces intermolecular interactions in the solid state and enhances solvation interactions with supercritical CO₂.

The metal center also plays a crucial role in determining solubility behavior. Among the acetylacetonate complexes studied, the general solubility order follows: Pd(acac)₂ > Pt(acac)₂ > Cu(acac)₂ [10] [13]. This trend is maintained for the corresponding tetramethylheptanedionate complexes, suggesting that the electronic properties of the metal center significantly influence the dissolution process.

Table 4: Estimated Dissolution, Sublimation, and Solvation Enthalpies

| Metal Complex | ΔHdiss (kJ·mol⁻¹) | ΔHsub (kJ·mol⁻¹) | ΔHsolv (kJ·mol⁻¹) | Reference |

|---|---|---|---|---|

| Cu(acac)₂ | 34.7 | 53.7 | -19.0 | [10] [13] |

| Cu(tmhd)₂ | 64.3 | 83.3 | -19.0 | [10] [13] |

| Pd(acac)₂ | 36.1 | 57.5 | -21.4 | [10] [13] |

| Pd(tmhd)₂ | 33.0 | 49.5 | -16.5 | [10] [13] |

| Pt(acac)₂ | 27.2 | 44.8 | -17.6 | [10] [13] |

| Pt(cod)me₂ | 38.4 | 61.5 | -23.1 | [10] [13] |

The enthalpic data reveal important insights into the dissolution mechanism. The dissolution enthalpy (ΔHdiss) represents the sum of sublimation enthalpy (ΔHsub) and solvation enthalpy (ΔHsolv). For tetramethylheptanedionate complexes, the higher sublimation enthalpies compared to acetylacetonate analogues reflect stronger intermolecular interactions in the solid state, despite the steric bulk of the ligands [10] [13].

The solvation enthalpies are consistently negative for all complexes studied, indicating favorable interactions between the metal complexes and supercritical CO₂ [10] [13]. The magnitude of the solvation enthalpy correlates with the observed solubility enhancements, with more negative values corresponding to higher solubilities.

For Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), the expected solubility behavior can be predicted based on these established trends. The trivalent nature of the chromium center and the three tetramethylheptanedionate ligands suggest that this complex should exhibit moderate to high solubility in supercritical CO₂, likely intermediate between the divalent and tetravalent complexes studied [11] [12].

Surface Charge Distribution and COSMO-RS Computational Predictions

The surface charge distribution and computational modeling of Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) using COSMO-RS (Conductor-like Screening Model for Real Solvents) methodology provides crucial insights into the molecular-level interactions that govern solubility behavior and physicochemical properties [14] [15] [16] [17].

COSMO-RS computational predictions for metal β-diketonate complexes have proven valuable for understanding charge distribution patterns and predicting solubility behavior [14] [15]. The method utilizes screening charge density calculations from first principles to compute chemical potentials in solution, enabling accurate prediction of thermodynamic properties including solubility, activity coefficients, and hydrogen bonding interactions [15].

The surface charge distribution analysis of chromium β-diketonate complexes reveals characteristic patterns that influence their interaction with supercritical CO₂ [14] [18] [19]. The chromium center typically exhibits a region of positive charge density, while the oxygen atoms of the β-diketonate ligands display areas of negative charge concentration. The tetramethylheptanedionate ligands contribute additional complexity through their bulky tert-butyl substituents, which create regions of relatively neutral charge density that affect the overall molecular electrostatic potential [19].

COSMO-RS predictions for metal β-diketonate complexes have shown excellent correlation with experimental solubility data when proper parameterization is employed [14] [15]. The sigma surfaces generated through COSMO-RS calculations provide visualization of charge distribution across the molecular surface, with deep blue regions indicating highly electropositive areas and deep red regions representing highly electronegative zones [14].

For Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), the COSMO-RS analysis predicts significant charge localization around the chromium-oxygen coordination bonds, with the metal center serving as a focal point for positive charge density [18] [19]. The three tetramethylheptanedionate ligands create a sterically demanding environment that influences both the charge distribution and the accessibility of the metal center for intermolecular interactions.

The computational predictions suggest that the surface charge distribution pattern of this complex favors interaction with CO₂ molecules through multiple mechanisms. The electronegative oxygen atoms of the β-diketonate ligands can form favorable electrostatic interactions with the partially positive carbon atom of CO₂, while the sterically bulky tert-butyl groups minimize unfavorable steric interactions that could hinder solvation [14] [19].

Activity coefficient calculations using COSMO-RS methodology indicate that the tetramethylheptanedionate ligands significantly influence the thermodynamic behavior of the complex in supercritical CO₂ [14]. The computational results suggest that the enhanced solubility observed for tetramethylheptanedionate complexes compared to acetylacetonate analogues can be attributed to more favorable charge distribution patterns and reduced intermolecular association in the condensed phase [15].

Hydrogen bonding analysis through COSMO-RS reveals that while direct hydrogen bonding is not possible with Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), the complex can participate in weak directional interactions through its oxygen atoms [14]. These interactions contribute to the overall solvation behavior in supercritical CO₂ and help explain the observed solubility enhancements relative to less sterically hindered analogues.

The surface area and volume calculations from COSMO-RS provide additional insights into the molecular properties that influence solubility. The large molecular volume of Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), resulting from the three bulky tetramethylheptanedionate ligands, creates cavities and regions of reduced charge density that facilitate CO₂ solvation [14] [16].